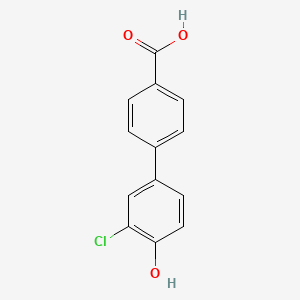

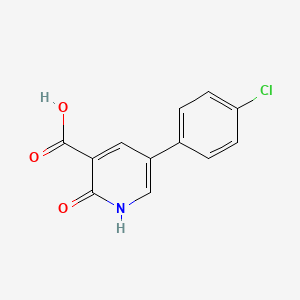

4-(4-Carboxyphenyl)-2-chlorophenol, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Carboxyphenylboronic acid is a reagent used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury and functionalization of poly-SiNW for detection of dopamine .

Synthesis Analysis

The synthesis of porphyrin derivatives has gained much attention in the scientific community in recent years. The attachment of electron-donating or electron-withdrawing characters in the peripheral structure of tetrakis (4-carboxyphenyl)porphyrin induces changes in their features such as hydrophilicity, photophysical, and physiobiological properties .Molecular Structure Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Chemical Reactions Analysis

The photosensitizers based on tetrapyrrole as a core moiety mainly concerns with Type II to generate singlet oxygen, which would swiftly damage the cancer cells in a human body . The successive reactions of TCPP with various amines and hydrazides using a simple synthetic approach through amide bond formation yields corresponding new porphyrin derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Carboxyphenylboronic acid include a molecular weight of 165.94 and a linear formula of HO2CC6H4B(OH)2 .作用機序

Target of Action

Similar compounds such as meso-tetra (4-carboxyphenyl) porphyrin (tcpp) have been shown to interact with various biological targets . For instance, TCPP has been used in the treatment of HIV-1 by inhibiting the virus entry . In another study, TCPP was assembled with Sorafenib, a multi-kinase inhibitor, for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .

Mode of Action

For instance, in the treatment of HIV-1, TCPP inhibits the binding of the virus to the host cell, thereby preventing viral entry . In the case of hepatocellular carcinoma treatment, TCPP generates reactive oxygen species (ROS) under ultrasound irradiation, which are toxic to tumor cells .

Biochemical Pathways

For instance, in the treatment of HIV-1, TCPP inhibits the renin-angiotensin system, leading to a reduction in blood pressure .

Pharmacokinetics

For instance, TCPP has been used in the development of stable porphyrin-based MOF sensors for chemical and biological sensing .

Action Environment

For instance, TCPP has been used in the development of stable porphyrin-based MOF sensors for chemical and biological sensing . The stability and efficacy of these sensors can be influenced by environmental factors such as temperature, pH, and light exposure.

実験室実験の利点と制限

The main advantage of using 4-CP-2-CP in lab experiments is its availability and low cost. Additionally, it can be easily synthesized using the Friedel-Crafts alkylation method. However, its use is limited due to its low solubility in water and its tendency to react with other compounds.

将来の方向性

The potential applications of 4-CP-2-CP are vast, and further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Future research should focus on the use of 4-CP-2-CP in the synthesis of other compounds, as well as its potential uses in the medical and industrial fields. Additionally, further research should be conducted on its anti-cancer, anti-bacterial, and anti-fungal properties, as well as its potential uses as an antioxidant and anti-inflammatory agent. Finally, research should be conducted on the development of new methods for the synthesis of 4-CP-2-CP and its derivatives.

合成法

4-CP-2-CP can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts alkylation of chlorobenzene with 4-carboxybenzaldehyde. This reaction requires anhydrous aluminum chloride as a catalyst, and the product is isolated as a white crystalline solid with a melting point of 91-93°C.

科学的研究の応用

4-CP-2-CP is a useful starting material for the synthesis of azo dyes, pharmaceuticals, and other organic compounds. It can also be used in the synthesis of 4-chloro-2-hydroxybenzoic acid, which is used in a variety of medicinal and industrial applications. Additionally, 4-CP-2-CP has been used in the synthesis of a number of other compounds, such as 4-chloro-2-hydroxybenzaldehyde and 4-chloro-2-hydroxybenzoic acid esters.

Safety and Hazards

特性

IUPAC Name |

4-(3-chloro-4-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZNKPIJQYKSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406153 |

Source

|

| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96460-02-5 |

Source

|

| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)